![molecular formula C18H18F3N5O3 B15140972 (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule that features a purine base linked to a sugar moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is of interest in various fields including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules. This often involves the formation of intermediate compounds such as 6-chloropurine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Sugar Moiety: The sugar moiety, oxolan-3-ol, is attached to the purine base through glycosylation reactions. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a variety of functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the trifluoromethyl group. It serves as a model compound for understanding the effects of trifluoromethylation on molecular stability and reactivity.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it useful for studying cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group imparts hydrophobicity and thermal stability, which are desirable traits in various applications.
Mecanismo De Acción
The mechanism of action of (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, thereby modulating their activity. The compound can also interfere with nucleic acid processes, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(methyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol: Similar structure but lacks the trifluoromethyl group.
(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(chloromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol imparts unique chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H18F3N5O3 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H18F3N5O3/c19-18(20,21)11-3-1-2-10(4-11)6-22-15-14-16(24-8-23-15)26(9-25-14)17-13(28)5-12(7-27)29-17/h1-4,8-9,12-13,17,27-28H,5-7H2,(H,22,23,24)/t12-,13-,17+/m0/s1 |
Clave InChI |
DMUIFBSNJDGSCW-GDZNZVCISA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)C(F)(F)F)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


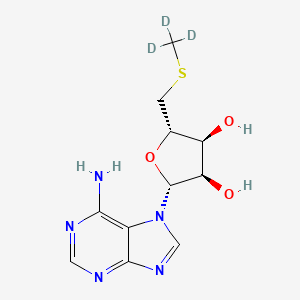
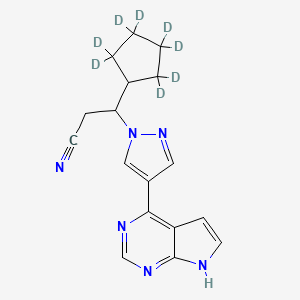
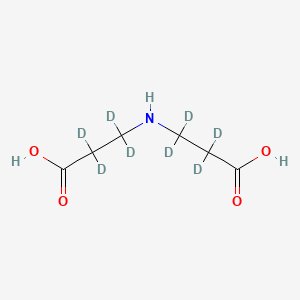
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
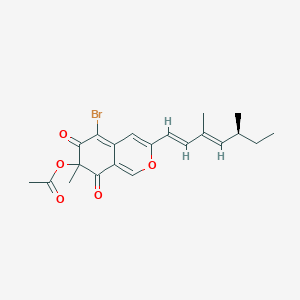
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
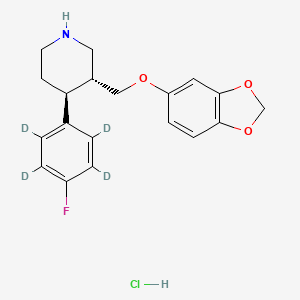
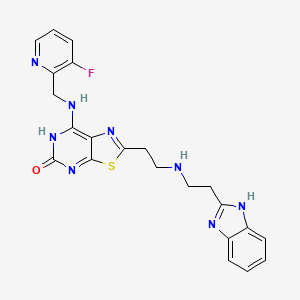
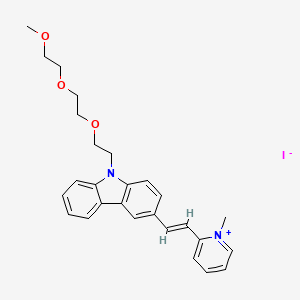
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
